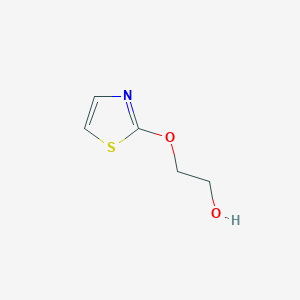

2-(Thiazol-2-yloxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2S |

|---|---|

Molecular Weight |

145.18 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-yloxy)ethanol |

InChI |

InChI=1S/C5H7NO2S/c7-2-3-8-5-6-1-4-9-5/h1,4,7H,2-3H2 |

InChI Key |

FPFUBYWELZXCKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)OCCO |

Origin of Product |

United States |

Conceptual Framework and Research Significance of Thiazole Ether Scaffolds in Organic Chemistry

Thiazole (B1198619) derivatives are a cornerstone of medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds. researchgate.netfabad.org.tr The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with various biological targets. researchgate.netnih.gov The inclusion of heteroatoms within this rigid aromatic ring imparts desirable properties such as enhanced hydrophilicity and hydrogen bonding potential, which are crucial for improving protein binding and target selectivity. rsc.org

The ether linkage introduces additional flexibility and potential for hydrogen bonding, further diversifying the chemical space that can be explored. This combination within thiazole-ether scaffolds allows for the fine-tuning of a molecule's physicochemical properties, which is a key aspect of modern drug design. nih.govacs.org The structural diversity and modifiability of these scaffolds make them invaluable in the development of new therapeutic agents. rsc.org

Current Research Landscape and Identified Knowledge Gaps Pertaining to 2 Thiazol 2 Yloxy Ethanol

Current research on thiazole (B1198619) derivatives is vibrant and multifaceted, with a strong focus on their application in medicinal chemistry. nih.govrsc.org Scientists are actively exploring new synthetic methodologies to create novel thiazole-containing molecules with improved biological activities. researchgate.netanalis.com.my A significant area of investigation is the development of thiazole-based compounds as inhibitors of various enzymes and protein kinases, which play crucial roles in diseases like cancer. rsc.org

Despite the extensive research on thiazoles in general, specific information regarding 2-(Thiazol-2-yloxy)ethanol is less prevalent in publicly available literature. While the synthesis of related structures, such as other 2-alkoxythiazoles, has been described, detailed studies focusing exclusively on the properties and reactivity of this compound are not widely reported. This represents a significant knowledge gap. Further research is needed to fully characterize this compound and to explore its potential applications.

Table 1: Physicochemical Properties of Thiazole

| Property | Value |

| Molecular Formula | C3H3NS |

| Molecular Weight | 85.13 g/mol |

| Boiling Point | 117 °C |

| Density | 1.2 g/mL at 25 °C |

| pKa | 2.5 |

| Dipole Moment | 1.61 D |

| This table presents some of the key physicochemical properties of the parent thiazole molecule. jetir.org |

Scope and Objectives of Focused Academic Inquiry into 2 Thiazol 2 Yloxy Ethanol

Retrosynthetic Analysis and Key Disconnections for the this compound Skeleton

A second, more complex disconnection involves breaking the bonds within the thiazole ring itself. This approach suggests a multi-step synthesis where the thiazole heterocycle is constructed from acyclic precursors that already possess the 2-hydroxyethyl ether side chain. This strategy is particularly useful when substituted thiazoles are desired or when direct etherification proves challenging.

Direct Etherification Strategies for the Formation of the Thiazol-2-yloxy Moiety

Direct etherification is a common and often straightforward approach to synthesize this compound. These methods focus on forming the ether linkage by reacting a suitable thiazole derivative with an ethanol-based reagent.

Nucleophilic Substitution Reactions Involving Activated Thiazole Precursors

This strategy typically involves the reaction of a nucleophilic oxygen, from an ethanol (B145695) derivative, with an electrophilic carbon at the 2-position of the thiazole ring. To facilitate this reaction, the thiazole ring must be "activated" with a good leaving group at the C2 position.

A common method involves the use of 2-halothiazoles, such as 2-bromothiazole (B21250) or 2-chlorothiazole, as the electrophilic partner. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general scheme involves the deprotonation of ethylene (B1197577) glycol with a suitable base to form an alkoxide, which then attacks the C2 position of the 2-halothiazole, displacing the halide ion.

Example Reaction Conditions:

Reactants: 2-Chlorothiazole and sodium salt of ethylene glycol.

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the alkoxide.

Temperature: The reaction may require heating to proceed at a reasonable rate.

Recent advancements have explored base-catalyzed halogen transfer to enable C-H etherification of heteroarenes, providing an alternative to pre-functionalized thiazoles nih.gov.

Utilization of Activated Hydroxyl Groups in Ethanol Derivatization

Conversely, the hydroxyl group of the ethanol moiety can be activated to facilitate nucleophilic attack by a 2-hydroxythiazole derivative. This approach is analogous to the Williamson ether synthesis.

In this scenario, 2-hydroxythiazole (which exists in tautomeric equilibrium with thiazol-2(3H)-one) is deprotonated with a base to form a thiazol-2-olate anion. This nucleophile then reacts with an ethanol derivative bearing a good leaving group, such as 2-bromoethanol (B42945) or 2-tosyloxyethanol.

Reaction Components:

Nucleophile: 2-Hydroxythiazole.

Base: Sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or a stronger base like sodium hydride (NaH).

Electrophile: 2-Bromoethanol, 2-chloroethanol (B45725), or an ethanol derivative with a sulfonate ester leaving group (e.g., tosylate, mesylate).

Solvent: Acetone (B3395972), acetonitrile (B52724), or DMF are commonly used.

Catalytic Approaches in Ether Bond Formation

Catalysis offers milder and more efficient pathways for ether bond formation, often avoiding the need for stoichiometric amounts of strong bases. Both metal- and organo-catalysis have been explored for etherification reactions organic-chemistry.orgrsc.org.

Copper- and palladium-catalyzed cross-coupling reactions, for instance, can be employed to form the C-O bond between a 2-halothiazole and ethylene glycol indexcopernicus.com. These methods can offer higher yields and greater functional group tolerance compared to traditional SNAr reactions. Another approach involves reductive etherification, though this is more common for coupling alcohols with carbonyl compounds organic-chemistry.org. Acid catalysis can also be employed, for example, using 1,2-dimethoxyethane (B42094) as an etherifying agent in the presence of an acid catalyst like H₃PW₁₂O₄₀ rsc.org.

Multi-Step Synthetic Pathways Incorporating Thiazole Ring Construction

An alternative to direct etherification is the construction of the thiazole ring itself from precursors that already contain the desired ethanol unit. This approach is particularly valuable for accessing a wider range of substituted this compound derivatives.

Cyclization Reactions Leading to the Thiazole Heterocycle in the Presence of the Ethanol Unit

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring. nih.govbenthamdirect.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. nih.govbenthamdirect.com To synthesize this compound using this method, one of the starting materials would need to incorporate the 2-hydroxyethyl ether moiety.

For example, a thioamide containing the ethanol side chain could be reacted with an α-haloketone. The general mechanism involves initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. nih.gov

Illustrative Reactants for Hantzsch Synthesis:

Thioamide component: A thioamide derivative such as O-(2-hydroxyethyl) thiocarbamate.

α-Halocarbonyl component: A simple α-haloketone like chloroacetone.

Numerous modifications and catalyst systems have been developed to improve the efficiency and scope of the Hantzsch synthesis, including solvent-free conditions and the use of reusable catalysts. researchgate.netmdpi.com Other cyclization strategies, such as those starting from N-substituted α-amino acids, also provide access to substituted thiazoles and could be adapted for this purpose. acs.org

Post-Cyclization Functionalization for Hydroxyethyl (B10761427) Group Introduction

The introduction of a hydroxyethyl group onto a pre-formed thiazole ring is a key post-cyclization strategy for the synthesis of this compound. This approach typically involves the etherification of a 2-hydroxythiazole precursor. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a 2-thiazole alkoxide on an electrophilic two-carbon synthon, such as 2-chloroethanol or ethylene oxide.

The general mechanism begins with the deprotonation of 2-hydroxythiazole using a suitable base to form the more nucleophilic 2-thiazole alkoxide. This alkoxide then reacts with an alkylating agent like 2-chloroethanol, displacing the chloride leaving group to form the desired ether linkage. masterorganicchemistry.comwikipedia.org

A representative reaction is as follows: Thiazol-2-ol + Base + 2-Chloroethanol → this compound + Salt

The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases such as potassium carbonate (K₂CO₃), depending on the specific substrate and reaction conditions. masterorganicchemistry.comresearchgate.netacs.org The etherification can be performed selectively on the hydroxyl group even in the presence of other functional groups, like an unprotected 2-amino group on a benzothiazole (B30560) core. acs.org Alkylation can also serve as a method for protecting hydroxyl groups on a thiazole ring, which can later be deprotected to reveal the desired functionality. chim.it

One-Pot Synthetic Procedures for Thiazole Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. d-nb.info Several one-pot procedures have been developed for synthesizing substituted thiazoles, which can be adapted for this compound.

Many of these methods are variations of the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. nih.govresearchgate.net Modern adaptations often generate the α-haloketone in situ. For instance, ketones can be treated with N-bromosuccinimide (NBS) and subsequently with a thioamide in a one-pot process using recyclable ionic liquids as the reaction medium. scirp.orgscirp.org Another approach involves a three-component reaction of a ketone, potassium thiocyanate (B1210189), and an amine, facilitated by an electrochemical process. dntb.gov.ua

An electrochemical-enabled cascaded cyclization of enaminones with potassium thiocyanate and various alcohols has been reported to directly access 2-alkoxythiazoles, demonstrating a direct route to the target scaffold. dntb.gov.ua Similarly, one-pot procedures for synthesizing 2-aminothiazoles by reacting ketones with thiourea in the presence of copper(II) bromide, which facilitates an α-bromination/cyclization cascade, have been developed. chim.it These multicomponent strategies streamline the synthesis process, making them highly attractive for producing complex thiazole derivatives. d-nb.infomdpi.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable.

Solvent Effects and Reaction Medium Engineering

The choice of solvent significantly impacts the rate and outcome of synthetic reactions, particularly for SN2 reactions like the Williamson ether synthesis. numberanalytics.comnumberanalytics.com

Key Findings on Solvent Effects:

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often preferred for Williamson ether synthesis. researchgate.netacs.orgnumberanalytics.com These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction. numberanalytics.com

Protic Solvents: While the parent alcohol (e.g., ethanol) can be used as a solvent, it may slow down the reaction by solvating the alkoxide nucleophile through hydrogen bonding, reducing its reactivity. masterorganicchemistry.com However, alcohols like ethanol and ethylene glycol are frequently used in various thiazole syntheses, often under reflux conditions. google.comresearchgate.net

Ionic Liquids: Ionic liquids have emerged as green and recyclable reaction media for thiazole synthesis. They can lead to higher yields compared to conventional solvents like chloroform (B151607) and can be reused multiple times without a significant loss in efficacy. scirp.orgscirp.org

Solvent-Free Conditions: Microwave-assisted synthesis can sometimes be performed most efficiently without any solvent, which simplifies work-up and reduces waste. sacredheart.edu

The following table summarizes the solvents used in relevant synthetic procedures.

| Solvent/Medium | Reaction Type | Typical Conditions | Reference(s) |

| DMF | Williamson Ether Synthesis | 70-110 °C | researchgate.netacs.org |

| Acetonitrile | Williamson Ether Synthesis | 60-80 °C | acs.org |

| Ethanol | Thiazole Synthesis | Reflux | google.com |

| Ethylene Glycol | Thiazole Synthesis | Reflux | researchgate.netmdpi.com |

| Ionic Liquids | Hantzsch Thiazole Synthesis | Room Temperature | scirp.orgscirp.org |

| DMA | Palladium-Catalyzed Arylation | 100-120 °C | thieme-connect.com |

| Solvent-Free | Microwave Ether Synthesis | 123 °C | sacredheart.edu |

Temperature and Pressure Dependencies in Synthetic Protocols

Temperature is a critical parameter that governs reaction kinetics and can influence the selectivity between desired products and side reactions, such as elimination in the Williamson synthesis. wikipedia.org

Key Findings on Temperature and Pressure:

Temperature Range: Synthetic protocols for thiazoles and their ether derivatives employ a wide range of temperatures. Reactions can be conducted at low temperatures (e.g., 10 °C for bromination steps), room temperature, or elevated temperatures (e.g., 60-150 °C) to drive the reaction to completion. acs.orgthieme-connect.comgoogle.com

Heating Methods: Conventional heating under reflux is common. researchgate.net Microwave irradiation is an alternative that can dramatically reduce reaction times from hours to minutes and often improves yields by providing direct, controlled heating. sacredheart.edu

Temperature and Selectivity: In some complex reactions, temperature can be used to control selectivity. For example, in the palladium-catalyzed reaction of 2-alkoxythiazoles, lower temperatures (e.g., 100 °C) favor C5-arylation, while higher temperatures (e.g., 120 °C) promote a subsequent rearrangement to form 3-alkyl-5-arylthiazol-2(3H)-ones. thieme-connect.com

Pressure: Most of the described syntheses are performed at atmospheric pressure. However, pressure can become a significant variable in specialized applications like flow chemistry, where it must be balanced against reaction concentration to ensure safety and efficiency.

The table below outlines typical temperature conditions found in the literature.

| Temperature | Reaction/Method | Purpose | Reference(s) |

| 10 °C | Bromination Step | Control of exothermic reaction | acs.org |

| Room Temp. | Ionic Liquid Synthesis | Mild reaction conditions | scirp.org |

| 60-90 °C | Williamson Ether Synthesis | Promote SN2 reaction | researchgate.netacs.orggoogle.com |

| 123 °C | Microwave Ether Synthesis | Optimized condition for speed and yield | sacredheart.edu |

| 100-120 °C | Pd-Catalyzed C-H Arylation | Control of reaction selectivity | thieme-connect.com |

Catalyst Screening and Loading Optimization

Catalysts are essential for many modern synthetic strategies, enabling reactions under milder conditions, improving yields, and enhancing selectivity.

Key Findings on Catalysis:

Types of Catalysts: The synthesis of thiazoles and their derivatives employs a range of catalysts, including:

Bases: Potassium carbonate (K₂CO₃) is a common and effective base for Williamson ether synthesis. researchgate.netacs.org

Acids: Strong acids like sulfuric acid (H₂SO₄) are used in condensation reactions. mdpi.com

Phase-Transfer Catalysts (PTC): Tetrabutylammonium bromide (TBAB) can be used in microwave-enhanced ether synthesis to facilitate the reaction between phases. sacredheart.edu

Metal Catalysts: Palladium catalysts, such as Pd(OAc)₂, are used for advanced C-H functionalization reactions on the thiazole ring. thieme-connect.com

Catalyst Loading: Optimizing the amount of catalyst is crucial for cost-effectiveness and minimizing waste. Studies have shown that increasing catalyst loading can improve yield up to an optimal point, after which no significant benefit is observed. For example, in one synthesis of pyrazole-4-carbonitrile derivatives, the yield increased as catalyst loading went from 3 to 10 mol%, but saw no further improvement at 11 mol%.

High-Throughput Screening: For complex reactions, identifying the best catalyst often requires screening a wide variety of candidates. High-throughput screening (HTS) techniques allow for the rapid and efficient evaluation of numerous catalysts to find the best-performing system for a specific transformation.

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create more sustainable and environmentally benign processes. wikipedia.org This involves a holistic approach to the entire chemical lifecycle.

Application of Green Chemistry Principles:

Prevention of Waste: One-pot and multicomponent reactions are prime examples of waste prevention, as they reduce the number of steps and the need for purification of intermediates, thereby minimizing solvent and material loss. d-nb.info

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Strategies like one-pot synthesis and avoiding the use of protecting groups contribute to higher atom economy.

Use of Safer Solvents and Auxiliaries: A major focus of green chemistry is replacing hazardous organic solvents. acs.org For thiazole synthesis, this can involve using water, recyclable ionic liquids, or solvent-free conditions (e.g., under microwave irradiation), which reduces environmental impact and toxicity. scirp.orgthieme-connect.de

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled and reused. numberanalytics.com The use of heterogeneous catalysts or recyclable ionic liquids simplifies product purification and reduces waste streams. scirp.orgscirp.org

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. wikipedia.org Developing selective reactions, such as the selective etherification of a specific hydroxyl group in a polyfunctional molecule, aligns with this principle. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Atom Economy and E-Factor Considerations

Atom economy and E-Factor are fundamental metrics for evaluating the efficiency and environmental impact of a chemical process. chemistry-teaching-resources.com Atom economy, developed by Barry Trost, measures the percentage of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com The E-Factor (Environmental Factor) provides a complementary view by quantifying the mass of waste produced per unit mass of product.

Hypothetical Synthetic Route 1: Williamson Ether Synthesis

This substitution reaction would proceed by deprotonating 2-hydroxythiazole with a base like sodium hydroxide, followed by reaction with 2-chloroethanol.

Reaction: C₃H₃NOS (2-Hydroxythiazole) + NaOH + C₂H₅ClO (2-Chloroethanol) → C₅H₇NO₂S (Product) + NaCl + H₂O

Hypothetical Synthetic Route 2: Ethylene Oxide Addition

This addition reaction involves the direct ring-opening of ethylene oxide by 2-hydroxythiazole, typically requiring a catalyst.

Reaction: C₃H₃NOS (2-Hydroxythiazole) + C₂H₄O (Ethylene Oxide) → C₅H₇NO₂S (Product)

The table below provides a comparative analysis of the green metrics for these two potential routes.

| Metric | Route 1: Williamson Ether Synthesis | Route 2: Ethylene Oxide Addition | Analysis |

| Reaction Type | Substitution | Addition | Addition reactions are inherently more atom-economical as they incorporate all reactant atoms into the final product. chemistry-teaching-resources.comdocbrown.info |

| Reactant Molar Mass ( g/mol ) | 221.64 (101.13 + 40.00 + 80.51) | 145.18 (101.13 + 44.05) | Route 2 uses fewer reactants and avoids the mass of the base and the leaving group's atom. |

| Product Molar Mass ( g/mol ) | 145.18 | 145.18 | The desired product is the same for both routes. |

| Atom Economy (%) | 65.5% | 100% | The addition reaction in Route 2 is 100% atom efficient, representing an ideal green chemistry pathway. chemistry-teaching-resources.com |

| By-products | NaCl, H₂O | None | Route 1 generates salt and water as waste, which must be managed and disposed of. chemistry-teaching-resources.com |

| E-Factor | ~0.53 (76.46 / 145.18) | 0 | A lower E-Factor signifies less waste generation, with Route 2 being the ideal "zero-waste" process in theory. |

From a green chemistry perspective, the ethylene oxide addition (Route 2) is vastly superior due to its 100% atom economy and theoretical E-Factor of zero. chemistry-teaching-resources.comdocbrown.info This highlights a core principle: designing syntheses to maximize the incorporation of all materials used in the process into the final product. chemistry-teaching-resources.com

Sustainable Reagent and Solvent Selection

Solvents: Traditional syntheses of related heterocyclic ethers have often employed high-boiling point, hazardous solvents like dimethylformamide (DMF), pyridine (B92270), or chlorobenzene. mdpi.com A green approach to synthesizing this compound would prioritize safer alternatives. Recent advancements in the synthesis of other thiazole derivatives have demonstrated the efficacy of greener solvents. bepls.com For instance, using an ethanol/water mixture with a reusable nanoparticle catalyst has proven successful in one-pot thiazole syntheses. nih.govacs.org Deep eutectic solvents (DESs) are also emerging as promising, biodegradable alternatives to conventional volatile organic compounds. mdpi.com

The table below compares potential solvents for the synthesis of this compound.

| Solvent | Rationale for Use | Green Chemistry Considerations |

| Dimethylformamide (DMF) | High boiling point, polar aprotic; common for Williamson ether synthesis. | Hazardous, toxic to reproduction, and difficult to recycle. mdpi.com |

| Ethanol | Derived from renewable resources (e.g., corn), lower toxicity. | A preferred green solvent; can be used in reactions catalyzed by ultrasound or reusable catalysts. bepls.comnih.gov |

| Water | The ultimate green solvent; non-toxic, abundant, and safe. | Use depends on reactant solubility; can be effective for certain catalyst-free or phase-transfer reactions. bepls.com |

| Ethanol/Water (1:1) | Balances polarity, can improve solubility for a range of reactants. | Successfully used in green, one-pot thiazole syntheses with recyclable catalysts. nih.govacs.org |

| Deep Eutectic Solvents (DES) | Low volatility, often biodegradable, and can be tuned for specific reactions. | Considered a frontier in green solvent technology, offering a safer alternative to traditional polar aprotic solvents. mdpi.com |

Waste Minimization and By-product Management Strategies

A key goal of green chemistry is the prevention of waste rather than its treatment after creation. chemistry-teaching-resources.com The strategies for waste minimization in the synthesis of this compound are directly linked to the choice of synthetic route, solvents, and catalysts.

By-product Prevention: The most effective waste minimization strategy is to choose a synthetic route with high atom economy. As analyzed, the ethylene oxide addition route is superior to the Williamson ether synthesis because it produces no by-products, eliminating the need to separate and dispose of waste salts like NaCl. docbrown.info

Solvent and Catalyst Recycling: Regardless of the route, solvent use is often necessary. The use of greener solvents like ethanol is beneficial, particularly if the process includes a recovery and recycling step, such as distillation, to minimize solvent waste. bohrium.com The adoption of reusable heterogeneous catalysts is another cornerstone of waste reduction. mdpi.com Catalysts like the PIBTU-CS hydrogel or NiFe₂O₄ nanoparticles, used in other thiazole syntheses, can be recovered by simple filtration and reused multiple times without a significant loss of activity, preventing metal leaching and catalyst waste. nih.govmdpi.com

The following table outlines waste sources and corresponding green management strategies.

| Waste Source | Route 1: Williamson Ether Synthesis | Route 2: Ethylene Oxide Addition | Green Management Strategy |

| Inherent By-products | NaCl, H₂O | None | Select the most atom-economical route (Route 2) to prevent by-product formation from the outset. chemistry-teaching-resources.comdocbrown.info |

| Spent Solvents | e.g., DMF, Ethanol | e.g., Ethanol, DES | Replace hazardous solvents with greener alternatives (water, ethanol). Implement solvent recovery and recycling systems. bohrium.commdpi.com |

| Spent Reagents/Catalysts | Stoichiometric NaOH | Catalytic amount of a catalyst | Use a recyclable, heterogeneous catalyst instead of stoichiometric reagents to allow for easy separation and reuse, minimizing reagent waste. nih.govmdpi.com |

By integrating these green chemistry principles—choosing an atom-economical addition reaction, selecting benign and recyclable solvents, and employing reusable catalysts—the synthesis of this compound can be designed to be significantly more sustainable and environmentally responsible.

Reactivity Profiles of the Thiazol-2-yloxy Moiety

The thiazol-2-yloxy group is an electron-rich heterocyclic system. The oxygen atom attached to the C2 position acts as a strong electron-donating group, which significantly influences the electronic distribution within the thiazole ring and dictates its reaction pathways.

The thiazole ring can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the ring. dalalinstitute.commasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents present. The 2-alkoxy group in this compound is an electron-donating substituent, which activates the thiazole ring towards electrophilic attack. pharmaguideline.com Generally, for thiazoles, the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution. pharmaguideline.combrainly.in

Recent research has established specific conditions for the palladium-catalyzed direct C5-arylation of 2-alkoxythiazoles, a reaction that was previously not well-described. thieme-connect.comdntb.gov.uagrafiati.com This transformation is a powerful tool for creating C-C bonds and synthesizing complex derivatives. The reaction typically proceeds by using a palladium catalyst, such as palladium(II) acetate, without the need for a ligand, and a simple base like potassium carbonate. thieme-connect.comgrafiati.com The choice of reaction temperature is critical to the outcome; at temperatures around 100 °C, the primary product is the 2-alkoxy-5-arylthiazole. thieme-connect.comgrafiati.com

Table 1: Palladium-Catalyzed C5-Arylation of a 2-Alkoxythiazole with 4-bromotoluene

This table presents data on the regioselective C5-arylation of a model 2-alkoxythiazole, demonstrating the typical conditions and high yields achievable for this electrophilic substitution reaction.

| Aryl Halide | Catalyst | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-bromotoluene | Pd(OAc)₂ | K₂CO₃ | 100 | 3 | 2-Isopropoxy-5-(p-tolyl)thiazole | 92 |

Data sourced from Doucet, H., et al. (2022). thieme-connect.com

The thiazole ring exhibits positions that are susceptible to nucleophilic attack due to the electronegativity of the nitrogen and sulfur atoms. The C2 position is particularly electron-deficient, making it a prime target for nucleophiles. pharmaguideline.combrainly.in This reactivity is a cornerstone of thiazole chemistry, although in some cases, nucleophilic attack can lead to ring cleavage rather than simple substitution. pharmaguideline.compharmaguideline.com

For 2-alkoxythiazoles, while the C2 carbon is an electrophilic center, nucleophilic attack can also occur at adjacent atoms. A notable intramolecular reaction is the O- to N-alkyl migratory rearrangement. thieme-connect.comgrafiati.com Under forcing conditions, such as higher temperatures (e.g., 120 °C), the alkyl group of the ether linkage can migrate from the exocyclic oxygen to the ring nitrogen (N3). thieme-connect.com This process occurs concurrently with C5-arylation and results in the formation of a 3-alkyl-5-arylthiazol-2(3H)-one. thieme-connect.comgrafiati.com This rearrangement highlights the complex reactivity of the system, where the thiazole core can undergo simultaneous electrophilic substitution at C5 and intramolecular nucleophilic attack at N3. The mechanism of nucleophilic substitution reactions, such as the bimolecular SN2 type, involves a concerted, single-step process with backside attack by the nucleophile. libretexts.org

Ether linkages are generally characterized by their high chemical stability, and their cleavage often requires harsh conditions or specific reagents. wikipedia.org The most common methods involve acid-catalyzed nucleophilic substitution, which can proceed via an SN1 or SN2 mechanism depending on the structure of the ether. wikipedia.org

In the context of this compound, the stability of the aryl-ether linkage is robust under many conditions. However, as mentioned previously, it is susceptible to a specific cleavage and rearrangement pathway at elevated temperatures. The palladium-catalyzed reaction of 2-alkoxythiazoles with aryl bromides demonstrates a clear temperature-dependent selectivity. thieme-connect.comgrafiati.com At 100 °C, the thiazol-ether linkage remains intact, yielding the 2-alkoxy-5-arylthiazole. thieme-connect.com Increasing the temperature to 120 °C with a longer reaction time promotes the O- to N-alkyl migratory rearrangement, effectively cleaving the original C-O ether bond and forming a new N-C bond to yield 3-alkyl-5-arylthiazol-2(3H)-ones. thieme-connect.comgrafiati.com This transformation serves as a defined mechanism for the cleavage of the thiazol-ether bond under specific catalytic conditions.

Table 2: Temperature-Dependent Product Selectivity in the Reaction of a 2-Alkoxythiazole

This interactive table illustrates how reaction temperature dictates the stability of the thiazol-ether linkage, leading to either its preservation (C5-arylation) or its rearrangement.

| Temperature (°C) | Major Product | Minor Product | Reference |

|---|---|---|---|

| 100 | 2-Alkoxy-5-arylthiazole | 3-Alkyl-5-arylthiazol-2(3H)-one | thieme-connect.com |

Reactions Involving the Hydroxyl Group of this compound

The primary alcohol functionality of this compound offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as esterification, etherification, and oxidation. csueastbay.edu

The hydroxyl group of this compound can be readily converted into esters and ethers to modify the compound's physical and chemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. libretexts.org Common methods include:

Fischer Esterification: Heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. libretexts.org

Reaction with Acyl Chlorides or Acid Anhydrides: These highly reactive reagents react with the alcohol, often at room temperature or with gentle warming, to form esters with high efficiency. libretexts.org

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. An analogous reaction involves the use of a base like potassium carbonate in a polar aprotic solvent. For instance, a hydroxyl group on a heterocyclic side chain can be alkylated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate and acetone to yield the corresponding ether. nih.gov

Table 3: Common Reagents for Derivatization of the Hydroxyl Group

This table provides examples of common derivatization reactions for the primary alcohol in this compound.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester |

| Esterification | Benzoyl Chloride | Benzoate Ester |

| Etherification | Methyl Iodide, NaH | Methyl Ether |

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. csueastbay.edu Research on the oxidation of similar thiazol-2-ylmethanols has revealed an interesting pathway. researchgate.net Treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a mixture of dimethoxyethane and water at 80 °C leads to the formation of the corresponding ketone (or aldehyde for primary alcohols) in good yields. researchgate.net The reaction is believed to proceed through a thiazoline (B8809763) intermediate, and bubbling oxygen through the mixture can improve the product yield. researchgate.net

Table 4: Oxidation of Thiazol-2-ylmethanols

This table summarizes the yields for the oxidation of various substituted thiazol-2-ylmethanols to the corresponding carbonyl compounds under hydrolytic conditions.

| Substrate (Ar in Ar-CH(OH)-Thiazole) | Yield (without O₂) (%) | Yield (with O₂) (%) |

|---|---|---|

| 2-Furyl | 45 | 69 |

| 2-Thienyl | 53 | 71 |

| Phenyl | 50 | 70 |

Data sourced from D'Auria, M. (1999). researchgate.net

Reduction of the primary alcohol functionality is a less common transformation as it is already in a low oxidation state. Direct reduction to an alkane (deoxygenation) would require harsh conditions or specialized multi-step procedures, such as conversion to a tosylate or halide followed by reductive cleavage.

Derivatization Strategies for Further Synthetic Transformations

The hydroxyl group and the thiazole ring of this compound are key functionalities for derivatization, enabling its transformation into a variety of other compounds. These derivatization strategies are fundamental for creating libraries of compounds with diverse biological activities.

One common strategy involves the acylation of the hydroxyl group. nih.gov This reaction is typically performed to protect the alcohol functionality or to introduce specific acyl groups that can modulate the molecule's properties. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding esters. nih.gov

Another important derivatization pathway is the functionalization of the thiazole ring. The thiazole ring can undergo electrophilic substitution reactions . For example, halogenation at the C5 position of the thiazole ring can be achieved using reagents like N-bromosuccinimide (NBS). The sulfur atom in the thiazole ring can also be oxidized to form sulfoxides or sulfones under specific conditions, which can further influence the reactivity of the ring. evitachem.com

Furthermore, the entire this compound moiety can be incorporated into larger molecular scaffolds. This is often achieved by first converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution . Alternatively, the hydroxyl group can act as a nucleophile to attack an electrophilic center in another molecule. evitachem.com These strategies are instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

For example, a similar compound, N-butyl-4-(thiazol-2-yloxy)benzamide, is synthesized by the reaction of 4-hydroxybenzamide (B152061) with thiazole-2-carbonyl chloride, where the hydroxyl group acts as a nucleophile. evitachem.com This highlights a potential pathway for incorporating the thiazol-2-yloxy moiety into various structures.

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Acylation | Acyl chloride/anhydride, base | Ester | Pro-drug synthesis, modification of solubility |

| Halogenation | N-bromosuccinimide (NBS), CCl₄ | 5-Halo-thiazole derivative | Intermediate for cross-coupling reactions |

| Oxidation | H₂O₂/acetic acid | Thiazole sulfoxide/sulfone | Modulation of electronic properties |

| Nucleophilic Substitution | Activation of OH group, nucleophile | Ether or ester linkage to another molecule | Building block for complex molecules |

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound, including reaction rates, activation barriers, and the relative stability of reactants and products.

Determining the reaction rates of this compound with various reagents is essential for optimizing reaction conditions and understanding the reaction mechanism. The rate of a reaction can be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.

For instance, in esterification reactions, the rate is often dependent on the concentration of both the alcohol and the acylating agent, as well as the temperature. tuengr.com The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the reaction rate at different temperatures using the Arrhenius equation. tuengr.com A lower activation energy implies a faster reaction rate.

Thermodynamic studies focus on the energy changes that occur during a reaction and determine the position of equilibrium. The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion. A large Keq indicates that the products are favored at equilibrium.

The product distribution in reactions of this compound can be influenced by both kinetic and thermodynamic factors. Under kinetic control, the major product is the one that is formed fastest, while under thermodynamic control, the major product is the most stable one.

For reversible reactions, such as esterification, the equilibrium position can be shifted by changing the reaction conditions, for example, by removing one of the products. tuengr.com The thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined from the equilibrium constant at different temperatures. researchgate.netuobaghdad.edu.iq These parameters provide a deeper understanding of the driving forces behind the reaction.

Investigation of Reaction Intermediates and Transition States

Identifying and characterizing reaction intermediates and transition states are key to elucidating the detailed mechanism of a reaction.

Transient species, such as reaction intermediates, are often short-lived and present in low concentrations, making their detection challenging. Advanced spectroscopic techniques are employed for their characterization. For example, NMR and mass spectrometry can provide structural information about intermediates that are stable enough to be isolated. researchgate.net

In cases where intermediates are highly reactive, techniques like flash photolysis or stopped-flow spectroscopy coupled with UV-Vis or IR detection can be used to observe them on very short timescales. Computational chemistry can also be a powerful tool to predict the structures and energies of transient species. researchgate.net

Quenching experiments involve stopping a reaction at various stages and analyzing the mixture to identify any intermediates that may have accumulated. This can be achieved by rapidly cooling the reaction mixture or by adding a reagent that selectively reacts with the intermediate.

Trapping strategies involve the use of a "trapping" agent that reacts with a specific type of intermediate to form a stable, characterizable product. For example, if a carbocation intermediate is suspected, a nucleophilic trapping agent can be added to the reaction mixture. The formation of a new product derived from the trapping agent provides evidence for the existence of the carbocation intermediate. The Hantzsch thiazole synthesis, a common method for forming thiazole rings, proceeds through an acyclic intermediate which can be conceptualized in the context of trapping strategies. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that elucidates the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are fundamental for structural verification.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Constant Assignment

High-resolution ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the coupling constant (J), measured in Hertz (Hz), reveals information about the connectivity between neighboring nuclei.

For the parent compound, this compound, the protons on the thiazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The protons of the ethoxy side chain (-O-CH₂-CH₂-OH) would resonate at higher fields. The methylene (B1212753) group adjacent to the thiazole oxygen (thiazol-O-CH₂) would be deshielded compared to the methylene group bearing the hydroxyl function (-CH₂-OH). The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring would appear at lower fields (typically >100 ppm), with the C2 carbon bonded to the oxygen atom being the most deshielded. The carbons of the ethoxy side chain would appear at higher fields.

Detailed NMR data for various thiazole derivatives have been reported, confirming their structures. mdpi.comnih.govekb.egnih.gov For instance, the structures of newly synthesized 2,3,4-trisubstituted thiazoles were determined using NMR spectroscopy, among other methods. nih.gov In one study, the ¹H NMR spectrum of a thiazole derivative showed a singlet for the thiazole proton at δ 6.42 ppm, while the ¹³C NMR spectrum revealed signals for the thiazole carbons at δ 94.49 (C5), δ 135.13 (C4), and δ 164.14 (C2). nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Selected Thiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-(Adamantan-1-ylamino)-5-(4-bromophenyl)thiazol-4(5H)-one | DMSO-d₆ | 7.56–7.49 (dd, 2H, C₆H₄), 7.33 (br, 1H, NH), 7.31–7.25 (d, 2H, C₆H₄) | Not specified | nih.gov |

| Ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | DMSO-d₆ | 9.68 (s, 1H), 8.03 (d, 1H, J=3.0 Hz), 7.94 (d, 1H, J=3.0 Hz), 7.60 (s, 1H), 7.38 (s, 2H), 6.05 (s, 1H), 3.97-3.85 (m, 4H), 3.66 (br s, 4H), 2.54 (m, 4H), 1.05 (t, 3H, J=7.2 Hz) | 165.1, 162.0, 146.5, 144.2, 143.6, 141.1, 132.7, 132.5, 131.0, 128.8, 128.0, 124.8, 96.7, 66.4, 59.4, 56.0, 55.9, 53.2, 13.9 | doi.org |

| 2-Cyano-N-(4-(dimethylamino)phenyl)-3-mercapto-3-(methylthio)acrylamide | DMSO-d₆ | 1.28 (s, 3H, CH₃), 6.87 (s, 1H, thiazole-H5) | Not specified | nih.gov |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling complex molecular structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically separated by two or three bonds. princeton.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethoxy chain (-O-CH₂-CH₂-OH), confirming their connectivity. It would also show correlations between coupled protons on the thiazole ring, if present. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. princeton.edu It is invaluable for assigning carbon signals based on their known proton assignments. An HSQC spectrum of this compound would show cross-peaks between the thiazole protons and their corresponding carbons, and between the methylene protons and their respective carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is extremely useful for connecting different fragments of a molecule. For example, a correlation between the protons of the methylene group adjacent to the ether oxygen (thiazol-O-CH₂) and the C2 carbon of the thiazole ring would unequivocally establish the ether linkage. The inability to reliably distinguish two-bond from three-bond correlations can sometimes be a limitation. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is critical for determining stereochemistry and conformation. For derivatives with stereocenters or restricted rotation, NOESY correlations can help assign the relative configuration of substituents. researchgate.netrsc.org

Dynamic NMR Studies of Conformational Changes in Solution

The ethoxy side chain in this compound is flexible, allowing for rotation around the C-C and C-O single bonds. These conformational changes can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net DNMR experiments, typically involving variable temperature measurements, can provide information on the energy barriers associated with bond rotation and the relative populations of different conformers. fu-berlin.de

As the temperature of a sample is lowered, the rate of conformational exchange slows down. If the exchange is fast on the NMR timescale, the spectrum shows averaged signals for the exchanging nuclei. researchgate.net As the temperature decreases and the exchange rate slows, these signals may broaden, and eventually, upon further cooling below the coalescence temperature, they may resolve into separate signals for each distinct conformer. Analysis of these temperature-dependent lineshape changes allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational process. fu-berlin.de For this compound, DNMR could potentially be used to study the rotational barrier around the thiazole-O bond.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). semanticscholar.org This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. uoa.gr For this compound (C₅H₇NO₂S), the exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimentally measured value to confirm the elemental composition. HRMS is a standard method used in the characterization of new thiazole derivatives to support structural assignments made by NMR. nih.govacs.org

Table 2: HRMS Data for a Representative Thiazole Derivative

| Compound | Ion Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Ethyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | [C₂₁H₂₂ClFN₄O₃S + H]⁺ | 465.1085 | 465.1149 | doi.org |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. mdpi.com This process provides valuable information about the structure of the precursor ion. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). mdpi.com

For this compound, the fragmentation pathways would likely involve:

Cleavage of the ether bond: This is a common fragmentation pathway for ethers, which could lead to the formation of a thiazol-2-oxy radical and a [CH₂CH₂OH]⁺ cation, or a [thiazol-2-O]⁺ cation and a CH₂CH₂OH radical.

Loss of the hydroxyethyl group: Cleavage of the C-O bond of the ether linkage could result in a fragment corresponding to the thiazole ring.

Fragmentation of the side chain: Loss of small neutral molecules like water (H₂O) from the ethanol moiety is a characteristic fragmentation for alcohols. arizona.edudocbrown.info This would result in a peak at [M-18]. Loss of ethene (C₂H₄) via a rearrangement is also possible.

Ring fragmentation: The thiazole ring itself can break apart, yielding characteristic sulfur- and nitrogen-containing fragments that can help confirm its presence.

By analyzing the masses of the product ions, the connectivity of the molecule can be pieced together, providing structural evidence that is complementary to NMR data. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques utilized to identify functional groups and analyze the vibrational modes of a molecule. In the context of this compound and its derivatives, these methods provide detailed insights into the characteristic vibrations of the thiazole ring, the ether linkage, and the hydroxyl group.

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the thiazole ring, the ether linkage (C-O-C), and the hydroxyl group (-OH).

Thiazole Ring: The thiazole ring exhibits several characteristic vibrational modes. The C=N and C=C stretching vibrations within the aromatic ring are typically observed in the 1600-1590 cm⁻¹ and 1507 cm⁻¹ regions, respectively. researchgate.netresearchgate.net The ring breathing and C=C and C=N symmetric stretching modes of thiazole have been identified at approximately 1036 cm⁻¹ and 1380 cm⁻¹. acs.org The C-S-C stretching vibration is generally found in the range of 690-655 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations for the thiazole ring typically appear between 3113 and 3012 cm⁻¹. researchgate.net

Ether Linkage: The ether linkage is characterized by its C-O-C stretching vibrations. The asymmetric C-C-O stretch is a prominent feature and is typically the most intense peak in the 1300-1000 cm⁻¹ region of the IR spectrum. spectroscopyonline.com For instance, in ethyl alcohol, this peak is observed at 1050 cm⁻¹. spectroscopyonline.com

Hydroxyl Group: The hydroxyl group is readily identified by its characteristic O-H stretching and bending vibrations. The O-H stretching vibration gives rise to a broad and intense band in the IR spectrum, typically in the range of 3400 to 3650 cm⁻¹. spectroscopyonline.comlibretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding. libretexts.org The in-plane bending of the O-H group is observed around 1350 ± 50 cm⁻¹. spectroscopyonline.com

The following table summarizes the characteristic vibrational frequencies for the key functional groups found in this compound and related structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Thiazole | C=N Stretch | 1600-1590 | researchgate.net |

| C=C Stretch | 1507 | researchgate.net | |

| Ring Breathing | ~1036 | acs.org | |

| C=C, C=N Symmetric Stretch | ~1380 | acs.org | |

| C-S-C Stretch | 690-655 | researchgate.net | |

| Aromatic C-H Stretch | 3113-3012 | researchgate.net | |

| Ether | Asymmetric C-C-O Stretch | 1300-1000 | spectroscopyonline.com |

| Hydroxyl | O-H Stretch | 3400-3650 | spectroscopyonline.comlibretexts.org |

| O-H In-plane Bend | 1350 ± 50 | spectroscopyonline.com |

The presence of a hydroxyl group in this compound facilitates the formation of intermolecular hydrogen bonds. This phenomenon significantly influences the molecule's physical properties and is readily observable in its vibrational spectra. The O-H stretching band in the IR spectrum of alcohols is characteristically broad and intense, a direct result of the various hydrogen-bonded states present in the sample. libretexts.orgbu.edu The strength of these interactions can be inferred from the position and shape of this band.

In addition to the hydroxyl group, the nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor. This can lead to more complex hydrogen bonding networks, including intramolecular hydrogen bonding in certain derivatives. researchgate.net The formation of hydrogen bonds can cause shifts in the vibrational frequencies of the involved functional groups, providing further evidence of these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and chromophores. For this compound, the thiazole ring constitutes the primary chromophore.

The electronic absorption spectra of thiazole derivatives are typically characterized by π→π* and n→π* transitions. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense and occur at shorter wavelengths. mdpi.com These transitions are often observed in the UV region. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital, are typically less intense and occur at longer wavelengths.

The position of the absorption maxima (λmax) and the molar extinction coefficients (ε) are sensitive to the molecular structure and the solvent environment. For instance, azo dyes derived from (dialkylamino)thiazole dimers exhibit strong absorption bands in the visible region, with λmax values ranging from 568–737 nm in dichloromethane. rsc.org The electronic transitions in thiazole derivatives are predominantly of a π→π* nature, involving π orbitals delocalized over the aromatic system. mdpi.com Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectra of these compounds. tandfonline.combohrium.com

The following table presents representative UV-Vis absorption data for related thiazole derivatives.

| Compound Type | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Azo dyes with (dialkylamino)thiazole | Dichloromethane | 568-737 | 24,000-88,000 | rsc.org |

| Azo dyes with (dialkylamino)thiazole | Dichloromethane | 404-475 | 9,200-52,000 | rsc.org |

| Chromone-based thiosemicarbazone derivative (3a) | Not specified | 335 | Not specified | acs.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of this compound and its derivatives.

Single crystal X-ray diffraction analysis allows for the determination of the absolute configuration of chiral molecules and provides detailed insights into how molecules are arranged in the crystal lattice (molecular packing). researchgate.netmdpi.comnyxxb.cn The crystal packing is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. vulcanchem.com

For thiazole derivatives, X-ray crystallography has been used to confirm molecular structures, elucidate intermolecular interactions, and compare experimental geometries with theoretical calculations. researchgate.netekb.eg For example, the crystal structure of a thiazole derivative was solved in the triclinic space group P-1, revealing the precise arrangement of atoms in the solid state. researchgate.netchalcogen.ro In another study, a thiazole derivative was found to crystallize in the monoclinic space group P2₁/n. mdpi.com The analysis of crystal structures often reveals the presence of hydrogen bonding and other non-covalent interactions that stabilize the crystal packing. mdpi.com

The following table provides examples of crystallographic data for thiazole derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| C₁₉H₂₀N₄S | Triclinic | P-1 | - | - | - | - | - | - | researchgate.net |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netmdpi.comresearchgate.nettriazolo[3,4-b] researchgate.netchalcogen.roresearchgate.netthiadiazole | Monoclinic | P2₁/n | 7.8707 | 15.9681 | 11.9798 | 90 | 100.283 | 90 | mdpi.com |

| Thiazole Orange Derivative | Triclinic | P-1 | - | - | - | - | - | - | chalcogen.ro |

Analysis of Intermolecular Interactions and Crystal Engineering Aspects

The supramolecular architecture of crystalline solids is dictated by the nature and directionality of intermolecular interactions. In the realm of crystal engineering, understanding these non-covalent forces is paramount for designing materials with desired physical and chemical properties. For this compound and its derivatives, a combination of hydrogen bonds, π-interactions, and other weak forces governs the molecular self-assembly, leading to diverse and complex crystal packing arrangements. The study of these interactions provides insight into the structural stability and potential polymorphism of this class of compounds.

A detailed analysis of the crystal structures of various thiazole-containing compounds reveals several key recurring intermolecular interactions. Hydrogen bonding, in particular, plays a leading role in the formation of their supramolecular assemblies. irb.hr The thiazole ring itself, with its nitrogen and sulfur heteroatoms, alongside the hydroxyl and ether functionalities of the this compound backbone, provides multiple sites for hydrogen bond donation and acceptance.

In derivatives of 2-aminothiazole (B372263), for instance, hydrogen bonds involving the amine group and a bromide anion (Namine–H⋯Br⁻) are observed, alongside interactions with solvent molecules like water (N+pyridine–H⋯Owater, and Owater–H⋯Br⁻), which together create extensive three-dimensional networks. d-nb.info The modification of functional groups can significantly alter these patterns; in one case, intermolecular N+–H⋯N hydrogen bonds result in simple zigzag chains instead of a complex 3D network. d-nb.info

The classic amide-amide homosynthon, which forms a robust R²₂(8) ring motif via N-H···O hydrogen bonds, is a common feature in carboxamide derivatives. mdpi.com However, the presence of other functionalities can lead to competition and the formation of alternative motifs. For example, in some structures, C-H···O and C-H···π interactions become dominant, linking molecules into chains or more complex layered arrangements. iucr.orgresearchgate.net In the crystal structure of one thiazole derivative, molecules are linked by C—H⋯π interactions, forming zigzag chains. researchgate.net

The result of these directed interactions can range from simple one-dimensional (1D) chains to intricate two-dimensional (2D) networks and three-dimensional (3D) frameworks. mdpi.com In some solvated crystals, the solvent molecules (e.g., ethanol or DMSO) are integral to the structure, participating in the hydrogen-bonding network and bridging the primary molecules. mdpi.com The specific arrangement, whether it be a centrosymmetric dimer or a non-centrosymmetric 1D chain, is a direct consequence of the hierarchy and geometric interplay of the various intermolecular forces at play. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data on intermolecular interactions found in the crystal structures of various thiazole derivatives, which serve as models for understanding the parent compound, this compound.

| Compound Type | Interaction | D-H···A | D···A Distance (Å) | Reference |

|---|---|---|---|---|

| N,4-diheteroaryl 2-aminothiazole salt | N-H···Br | Secondary amine to bromide | N/A | d-nb.info |

| N,4-diheteroaryl 2-aminothiazole salt | N⁺-H···O | Protonated pyridine to water | N/A | d-nb.info |

| N,4-diheteroaryl 2-aminothiazole salt | O-H···Br | Water to bromide | N/A | d-nb.info |

| Thiazolo[3,2-a]pyrimidine derivative | O-H···O | Hydroxyl to hydroxyl | 2.696 | mdpi.com |

| Thiazolo[3,2-a]pyrimidine derivative solvate | O-H···O | Hydroxyl to DMSO solvent | 2.664 | mdpi.com |

| Dicarboxamide derivative | N-H···O | Amide to carbonyl (R²₂(8) ring) | N/A | mdpi.com |

| Pyrazolyl-prop-en-one derivative | C-H···O | Aryl C-H to carbonyl | N/A | iucr.org |

| Compound Type | H···H Contact (%) | O···H/H···O Contact (%) | C···H/H···C Contact (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|---|

| Thioxothiazolidinone derivative | 30.7 | 14.0 | N/A | N/A | researchgate.net |

| Thioxothiazolidinone derivative | 49.1 | N/A | 19.6 | N/A | researchgate.net |

| Thiazol-2-amine derivative | 51.5 | N/A | 31.8 | N/A | researchgate.net |

Theoretical and Computational Studies on 2 Thiazol 2 Yloxy Ethanol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Thiazol-2-yloxy)ethanol at the molecular level. These methods provide a detailed picture of the electron distribution and related electronic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. shd-pub.org.rsresearchgate.net By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), crucial information about the molecule's reactivity and electronic transitions can be obtained. niscpr.res.in

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. niscpr.res.in A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For thiazole (B1198619) derivatives, DFT calculations have been employed to determine these frontier molecular orbitals and analyze their implications for chemical behavior. shd-pub.org.rsresearchgate.netresearchgate.net

Table 1: Illustrative HOMO-LUMO Data for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is representative of a generic thiazole derivative and is intended for illustrative purposes.

Electrostatic Potential Surface Analysis and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. mdpi.comresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net For molecules containing heteroatoms like nitrogen, oxygen, and sulfur, as in this compound, the MEP surface can highlight the locations of lone pairs and regions of high electron density, providing insights into intermolecular interactions. mdpi.com

Calculation of Molecular Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.netresearchgate.net Theoretical calculations can provide values for the molecular polarizability, which influences intermolecular forces, such as London dispersion forces. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Thiazole Derivative

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| Polarizability (ų) | 15.2 |

Note: These values are hypothetical and serve to illustrate the output of such calculations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the side chain in this compound allows it to adopt various conformations, each with a different energy. Understanding this conformational landscape is key to comprehending its physical and biological properties.

Potential Energy Surface Scans and Global Minima Identification

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. mdpi.comrsc.orgresearchgate.net By systematically rotating specific dihedral angles within the molecule and calculating the energy at each step, a map of the energy landscape can be generated. mdpi.comchemrxiv.org This allows for the identification of stable conformers, which correspond to local minima on the PES, and the global minimum, which is the most stable conformation of the molecule. nih.gov For this compound, scans of the dihedral angles involving the ether linkage and the ethanol (B145695) side chain would reveal the preferred spatial arrangements.

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound in different environments. researchgate.netsemanticscholar.org These simulations can show how the molecule transitions between different conformations and how these dynamics are influenced by factors such as temperature and the surrounding solvent. nih.gov

Solvation effects, particularly in aqueous or alcoholic solutions, can significantly impact the conformational preferences of a molecule. dntb.gov.uanih.gov MD simulations explicitly including solvent molecules can reveal how interactions, such as hydrogen bonding between the hydroxyl group of the ethanol moiety and water or ethanol molecules, can stabilize certain conformations over others. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitrogen |

| Oxygen |

| Sulfur |

| Water |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning specific signals to corresponding atoms or vibrational modes, and understanding the molecule's structural and electronic characteristics. Methods based on Density Functional Theory (DFT) are particularly common for these applications, offering a favorable balance between computational cost and accuracy.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com This process typically involves first optimizing the molecule's geometry at a chosen level of theory, followed by a GIAO calculation using the optimized structure to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, DFT calculations can differentiate the chemical environments of the various protons and carbons. For instance, the protons on the thiazole ring (H-4 and H-5) are expected to have distinct chemical shifts from those on the ethoxy chain (-O-CH₂-CH₂-OH). Similarly, the carbons of the thiazole ring can be distinguished from the aliphatic carbons of the side chain.

While specific computational studies on this compound are not prevalent in the literature, data from studies on related benzothiazole (B30560) derivatives show good agreement between calculated and experimental chemical shifts. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the modeling of solvent effects, which can be approximated using a Polarizable Continuum Model (PCM).

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical computational outputs for analogous structures to illustrate the expected results.

Vibrational Frequency Calculations for IR and Raman Spectral Assignments

Theoretical calculations of vibrational frequencies are instrumental in assigning absorption bands in infrared (IR) and Raman spectra to specific molecular motions. nih.gov In these calculations, the molecule's geometry is first optimized to find a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are computed by determining the second derivatives of the energy with respect to the nuclear coordinates. researchgate.net

A known issue with these calculations, particularly at the DFT level, is the systematic overestimation of vibrational frequencies compared to experimental values. This discrepancy arises from the harmonic approximation and incomplete treatment of electron correlation. To improve agreement with experimental data, the computed frequencies are often uniformly scaled by an empirical scaling factor, which is specific to the level of theory used (e.g., ~0.96 for B3LYP/6-311G(d,p)). nih.gov

For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O ether and alcohol stretches, and various in-plane and out-of-plane bending and stretching modes of the thiazole ring. Computational analysis allows for the unambiguous assignment of these bands, which can be complex and overlapping in an experimental spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical but representative scaled frequency data to illustrate expected computational results.

Computational Modeling of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can elucidate the dynamics of chemical reactions, providing insights into mechanisms, kinetics, and the feasibility of synthetic routes.

Energy Barrier Calculations for Key Chemical Transformations

Theoretical calculations are a powerful means to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and a transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For the synthesis of this compound, a plausible route is the Williamson ether synthesis, involving the reaction of a 2-halothiazole with ethylene (B1197577) glycol under basic conditions. Computational modeling could be used to:

Optimize the geometries of the reactants, the deprotonated ethylene glycol (nucleophile), the 2-halothiazole, and the final product.

Locate the transition state structure for the nucleophilic aromatic substitution (SₙAr) step.

Calculate the activation energy barrier for the reaction.

Such calculations would provide fundamental insights into the reaction's kinetics and could help in optimizing reaction conditions (e.g., by modeling the effect of different leaving groups or solvents).

Theoretical Analysis of Intermolecular Interactions

The biological activity and physical properties of this compound are governed by its intermolecular interactions with its environment, such as solvent molecules or biological targets like proteins. Computational methods can characterize and quantify these non-covalent interactions.

Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atom of the thiazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for solubility in protic solvents and for binding to biological receptors.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine or tyrosine in a protein's active site. researchgate.net

Computational techniques like molecular docking are used to predict the binding mode and affinity of a molecule within a protein's active site. researchgate.netresearchgate.net More advanced methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can be used to analyze the electron density and characterize the nature and strength of specific intermolecular contacts like hydrogen bonds. wikipedia.org

Basis Set and Functional Selection Strategies for Accurate Computational Predictions

The reliability of any computational prediction hinges on the appropriate selection of the theoretical method, which is primarily defined by the choice of the functional and the basis set in DFT calculations.

A basis set is a set of mathematical functions used to construct the molecular orbitals. Their size and type are critical for accuracy.

Pople Basis Sets: Sets like 6-31G(d) are widely used. The "6-31G" part indicates it is a split-valence basis set, treating valence electrons with more flexibility than core electrons. The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing bonding in cyclic systems and molecules with heteroatoms. Adding a second polarization function, as in 6-31G(d,p), includes them on hydrogen atoms as well.

Correlation-Consistent Basis Sets: Dunning's sets, such as cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational cost.

Diffuse Functions: For systems with potential non-covalent interactions or anions, adding diffuse functions (e.g., using a "+" in the basis set name, like 6-31+G(d)) is crucial for accurately describing the electron density far from the nucleus.

The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons.